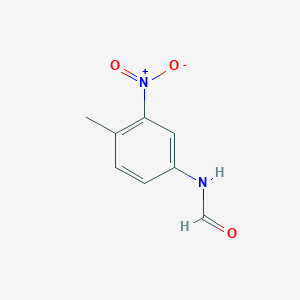

N-(4-methyl-3-nitrophenyl)formamide

Description

N-(4-Methyl-3-nitrophenyl)formamide is an aromatic formamide derivative characterized by a phenyl ring substituted with a methyl group at the para-position and a nitro group at the meta-position. Formamides are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and hydrogen-bonding capabilities. The nitro and methyl substituents on the aromatic ring likely influence electronic properties, solubility, and biological activity, making this compound a subject of interest for further exploration.

Properties

CAS No. |

133681-72-8 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-(4-methyl-3-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

KYAAJMLFXXWUHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-NITRO-P-FORMOTOLUIDIDE typically involves the nitration of p-formotoluidide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of 3’-NITRO-P-FORMOTOLUIDIDE follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 3’-NITRO-P-FORMOTOLUIDIDE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3’-NITRO-P-FORMOTOLUIDIDE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3’-NITRO-P-FORMOTOLUIDIDE involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Notes:

- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and increasing reactivity toward nucleophilic substitution. Methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating, enhancing ring electron density and altering solubility .

- Hydrogen Bonding: Formamides with hydroxyl or nitro groups (e.g., N-(4-hydroxystyryl)formamide) exhibit intermolecular hydrogen bonding, influencing crystallinity and thermal stability .

Biological Activity

N-(4-methyl-3-nitrophenyl)formamide, a compound with potential biological activity, has been studied for its effects on various biological systems, particularly in the context of anticancer properties and interactions with biomolecules. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-methyl-3-nitrophenyl)formamide is characterized by its nitro group, which contributes to its reactivity and biological activity. The presence of the methyl and nitro substituents on the phenyl ring enhances its pharmacological properties. The compound can be synthesized through various methods, including one-pot reactions involving readily available precursors.

Synthesis and Characterization

The synthesis of N-(4-methyl-3-nitrophenyl)formamide typically involves the reaction of 4-methyl-3-nitroaniline with formic acid or other formylating agents. Characterization of the compound can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-methyl-3-nitrophenyl)formamide. In vitro assays have demonstrated significant cytotoxic effects against various human cancer cell lines, including:

- HepG2 (liver carcinoma)

- A549 (lung carcinoma)

- HCT-116 (colon carcinoma)

- SGC7901 (gastric carcinoma)

For instance, one study reported that derivatives of similar prolinamides exhibited cell inhibition rates ranging from 50% to 95% at concentrations of 100 µM, indicating strong antitumor activity against A549 cells (95.41 ± 0.67%) and HCT-116 cells (93.33 ± 1.36%) .

The mechanism by which N-(4-methyl-3-nitrophenyl)formamide exerts its biological effects is believed to involve several pathways:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It has been observed to inhibit cell cycle progression in various cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate oxidative stress within cells, contributing to apoptosis.

Data Table: Biological Activity Overview

| Cell Line | IC50 Value (µM) | % Cell Inhibition at 100 µM |

|---|---|---|

| HepG2 | Not specified | 79.50 ± 1.24 |

| A549 | Not specified | 95.41 ± 0.67 |

| HCT-116 | Not specified | 93.33 ± 1.36 |

| SGC7901 | Not specified | 70.13 ± 3.41 |

Study on Antitumor Activity

In a detailed investigation involving the synthesis of prolinamides similar to N-(4-methyl-3-nitrophenyl)formamide, researchers evaluated their efficacy against four human carcinoma cell lines using the MTT assay . The results indicated that specific derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil.

Research on Mechanistic Insights

Further studies have focused on elucidating the mechanistic insights into how N-(4-methyl-3-nitrophenyl)formamide interacts with molecular targets within cancer cells. These investigations often employ techniques such as Western blotting and RT-PCR to assess changes in protein expression levels related to apoptosis and cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.